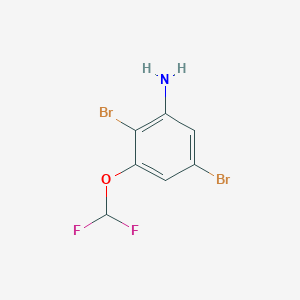
2,5-Dibromo-3-(difluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Br2F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(difluoromethoxy)aniline typically involves the bromination of 3-(difluoromethoxy)aniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,5-Dibromo-3-(difluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can yield nitro or nitroso derivatives.
科学研究应用
2,5-Dibromo-3-(difluoromethoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,5-Dibromo-3-(difluoromethoxy)aniline exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(Difluoromethoxy)aniline: Lacks the bromine substituents and has different reactivity and applications.
2,5-Dibromoaniline: Lacks the difluoromethoxy group and has different chemical properties.
2,5-Dibromo-3-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2,5-Dibromo-3-(difluoromethoxy)aniline is unique due to the presence of both bromine atoms and the difluoromethoxy group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H5Br2F2NO |
|---|---|
分子量 |
316.93 g/mol |
IUPAC 名称 |
2,5-dibromo-3-(difluoromethoxy)aniline |
InChI |
InChI=1S/C7H5Br2F2NO/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7H,12H2 |
InChI 键 |
DCQGDWHELQAANB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)Br)OC(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





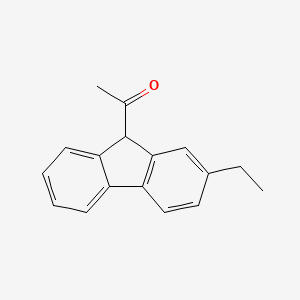
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
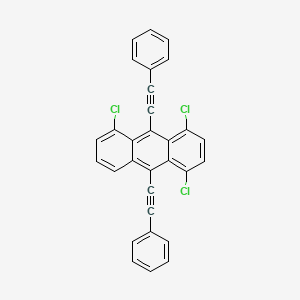

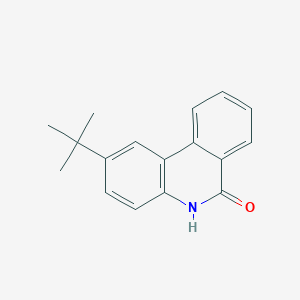
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
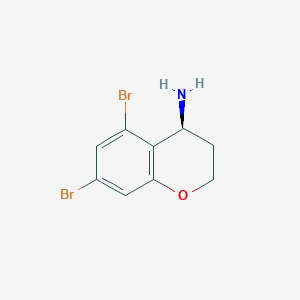
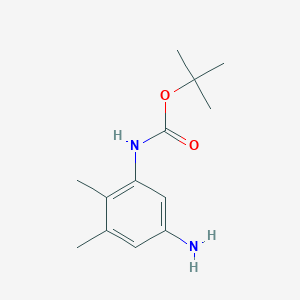
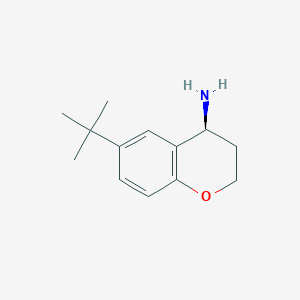

![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
